molecular formula C7H5Br2F B14033152 2,6-Dibromo-3-fluorotoluene

2,6-Dibromo-3-fluorotoluene

Cat. No.: B14033152
M. Wt: 267.92 g/mol
InChI Key: UBVKNTXRBWBNGC-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-fluorotoluene can be synthesized through the bromination of 3-fluorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or an iron salt. The reaction is carried out in a solvent like glacial acetic acid to increase the yield of the desired isomer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorotoluene involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorotoluene
  • 3-Bromo-4-fluorotoluene
  • 2,6-Dibromo-4-methylphenol

Uniqueness

2,6-Dibromo-3-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic reactions, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H5Br2F

Molecular Weight

267.92 g/mol

IUPAC Name

1,3-dibromo-4-fluoro-2-methylbenzene

InChI

InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3

InChI Key

UBVKNTXRBWBNGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)F)Br

Origin of Product

United States

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